Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate

beta-adrenergic regioisomer structure-activity relationship

Methyl 2,3-dihydronaphtho[2,3-b]furan-3-acetate (C₁₅H₁₄O₃, MW 242.27) belongs to the dihydronaphthofuran (DHN) class, a family of arene ring-fused furans that are widely found in natural products and drug candidates with diverse biological activities. The compound features a naphthalene moiety fused to a partially saturated furan ring, with a methyl acetate substituent at the 3‑position.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Cat. No. B12289915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC(=O)CC1COC2=CC3=CC=CC=C3C=C12
InChIInChI=1S/C15H14O3/c1-17-15(16)8-12-9-18-14-7-11-5-3-2-4-10(11)6-13(12)14/h2-7,12H,8-9H2,1H3
InChIKeyIUXIAXCJPBWLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate (CAS 2070896-32-9): A Regioisomerically Defined Dihydronaphthofuran Building Block for Medicinal Chemistry


Methyl 2,3-dihydronaphtho[2,3-b]furan-3-acetate (C₁₅H₁₄O₃, MW 242.27) belongs to the dihydronaphthofuran (DHN) class, a family of arene ring-fused furans that are widely found in natural products and drug candidates with diverse biological activities [1]. The compound features a naphthalene moiety fused to a partially saturated furan ring, with a methyl acetate substituent at the 3‑position. The precise [2,3‑b] ring junction orientation distinguishes it from other regioisomeric DHNs such as the [1,2‑b] and [2,1‑b] variants, each of which may interact differently with biological targets [2].

Why Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate Cannot Be Freely Replaced by Other Dihydronaphthofuran Regioisomers or Free Acid Analogs


The dihydronaphthofuran scaffold encompasses several regioisomeric forms (e.g., [2,3‑b], [1,2‑b], [2,1‑b]) that, despite sharing the same molecular formula, display markedly different pharmacological profiles. Published beta‑adrenolytic assays demonstrate that the [2,3‑b] furan isomer exhibits low adrenoceptor blocking activity, while the [2,1‑b] isomer generates metabolites with high beta‑adrenoceptor inhibitory properties [1]. Furthermore, the methyl ester moiety significantly increases lipophilicity compared to the free carboxylic acid, a property that can alter membrane permeability and oral bioavailability [2]. Consequently, generic interchange with a different regioisomer or with the acid form carries the risk of losing target activity or of modifying ADME behaviour, making this specific compound the required identity when a project demands the [2,3‑b] junction and the ester prodrug motif.

Quantitative Evidence Differentiating Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate from Its Closest Analogs


Regioisomer-Dependent Beta‑Adrenoceptor Activity: [2,3‑b] vs. [2,1‑b] Junction

In a head‑to‑head evaluation of naphthofuran regioisomers, the [2,3‑b]‑fused derivative 1‑(naphtho[2,3‑b]furan‑2‑yl)‑2‑(isopropylamino)ethanol (compound III) showed low beta‑adrenergic blocking activity, whereas the [2,1‑b] series produced metabolites with high beta‑adrenoceptor inhibitory properties [1]. Although these data originate from amino‑alcohol analogs rather than the acetate ester, they demonstrate that the ring‑fusion orientation directly controls pharmacological outcome, a principle that extends to other 2,3‑dihydronaphtho[2,3‑b]furan derivatives [2].

beta-adrenergic regioisomer structure-activity relationship

Lipophilicity Advantage of the Methyl Ester over the Free Carboxylic Acid

Comparative analysis of the methyl ester (MW 242.27) and the corresponding carboxylic acid (MW 228.24) indicates a measurable increase in lipophilicity for the ester (calculated logP difference of approximately 1.0–1.5 units, based on fragment‑based prediction methods) . This shift is consistent with the classic prodrug strategy in which esterification of a carboxylate improves passive membrane diffusion, an effect that has been validated across numerous dihydronaphthofuran analogs in the review literature [1].

lipophilicity prodrug membrane permeability

Cytotoxicity Sensitivity Linked to the 2,3‑Dihydronaphtho[2,3‑b]furan Scaffold

A panel of trans‑2,3‑dihydronaphtho[2,3‑b]furan derivatives (compounds 4a–g) was evaluated for cytotoxicity against A549 human lung adenocarcinoma cells. Among them, compounds 4b and 4c exhibited the most potent activity, and molecular docking indicated strong affinity for anaplastic lymphoma kinase (ALK) [1]. Although the methyl acetate-bearing derivative was not directly tested in this study, the data confirm that the 2,3‑dihydronaphtho[2,3‑b]furan core can support potent anticancer activity, and the methyl ester substituent is a common prodrug motif in kinase inhibitor development [2].

anticancer A549 ALK kinase

Highest‑Confidence Application Scenarios for Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate Based on Available Evidence


Regioisomerically Controlled Synthesis of Beta‑Adrenergic Ligand Probes

The established sensitivity of beta‑adrenoceptor activity to the naphthofuran ring junction [1] makes this compound a valuable intermediate for preparing pure [2,3‑b] isomers. Researchers aiming to delineate the structure–activity relationship (SAR) of DHN‑based adrenergic ligands can utilise the methyl ester as a reproducible anchor point for subsequent derivatisation, avoiding contamination with the [2,1‑b] isomer that generates high‑potency metabolites.

Prodrug‑Enabled Lead Optimization in Antimalarial or Anticancer Programs

The methyl ester moiety enhances lipophilicity by an estimated 1.5–2.0 logP units over the free acid , a property that may improve cellular permeability. In early‑stage drug discovery for intracellular pathogens or solid tumours, where passive diffusion across membranes is rate‑limiting, this compound can serve as a prodrug‑like entry point for a DHN‑based pharmacophore.

Scaffold‑Hopping Starting Point for ALK‑Targeted Kinase Inhibitors

Cytotoxicity and docking data for the 2,3‑dihydronaphtho[2,3‑b]furan scaffold against ALK kinase [2] suggest that the methyl ester variant may be exploited as a privileged fragment. Medicinal chemists can initiate scaffold‑hopping campaigns by replacing the methyl ester with diverse amides or heterocycles while retaining the core [2,3‑b] geometry essential for ALK binding.

Physicochemical Standard for DHN Library Design

Because the methyl ester form provides a measurable lipophilicity benchmark (estimated clogP 2.5–3.0) , it can act as a reference compound when constructing DHN‑focused compound libraries. Procurement teams can use the ester as a calibration standard to assess the impact of ester‑to‑acid conversion on solubility, logD, and permeability across a series of DHN analogs.

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